molecular formula C10H16Sn B103375 o-Tolyltrimethyltin CAS No. 17113-82-5

o-Tolyltrimethyltin

Cat. No. B103375
CAS RN: 17113-82-5
M. Wt: 254.94 g/mol
InChI Key: COKBYXRADPXYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Tolyltrimethyltin is a chemical compound that belongs to the organotin family. It is widely used in scientific research applications due to its unique properties. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of o-Tolyltrimethyltin is not fully understood. However, studies have shown that it interacts with various enzymes and proteins in the body, leading to changes in their activity. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can lead to various physiological and biochemical effects.

Biochemical And Physiological Effects

O-Tolyltrimethyltin has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis. Additionally, it has been shown to affect the immune system, leading to changes in cytokine production and immune cell activity. It has also been shown to affect the nervous system, leading to changes in neurotransmitter levels and activity.

Advantages And Limitations For Lab Experiments

O-Tolyltrimethyltin has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other organotin compounds. However, it has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for o-Tolyltrimethyltin research. One area of research is the development of new synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body. There is also a need for further research into its potential use in the development of new materials and its potential as a catalyst in various reactions. Overall, o-Tolyltrimethyltin is a promising compound with many potential applications in scientific research.

Synthesis Methods

O-Tolyltrimethyltin is synthesized using different methods, including the Grignard reaction and the Stille coupling reaction. The Grignard reaction involves the reaction of o-bromotoluene with magnesium to form a Grignard reagent. This reagent is then reacted with trimethyltin chloride to form o-Tolyltrimethyltin. The Stille coupling reaction involves the reaction of o-bromotoluene with trimethyltin chloride in the presence of a palladium catalyst to form o-Tolyltrimethyltin.

Scientific Research Applications

O-Tolyltrimethyltin is used in scientific research applications, including organic synthesis, catalysis, and material science. It is used as a reagent in organic synthesis reactions, including the preparation of various organic compounds such as ketones, aldehydes, and esters. It is also used as a catalyst in various reactions, including the Suzuki coupling reaction and the Sonogashira coupling reaction. Additionally, o-Tolyltrimethyltin is used in the preparation of various materials, including polymers and plastics.

properties

IUPAC Name

trimethyl-(2-methylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;3*1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKBYXRADPXYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolyltrimethyltin

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